molecular formula C17H16N2 B2704374 [Naphthalen-1-yl(phenyl)methyl]hydrazine CAS No. 1397002-48-0

[Naphthalen-1-yl(phenyl)methyl]hydrazine

Cat. No.: B2704374
CAS No.: 1397002-48-0
M. Wt: 248.329
InChI Key: PSRKKELHVKATQC-UHFFFAOYSA-N
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Description

[Naphthalen-1-yl(phenyl)methyl]hydrazine is a hydrazine derivative featuring a naphthalene ring substituted at the 1-position with a phenylmethyl group. This compound is structurally characterized by the presence of a hydrazine (-NH-NH₂) moiety linked to a naphthalene-phenyl hybrid scaffold. Its synthesis typically involves condensation reactions between naphthaldehyde derivatives and substituted hydrazines under acidic or microwave-assisted conditions . The compound’s unique aromatic framework and hydrazine functionality make it a versatile intermediate in medicinal chemistry, particularly for designing antioxidants, antitumor agents, and central nervous system-targeting molecules .

Properties

IUPAC Name

[naphthalen-1-yl(phenyl)methyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c18-19-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17,19H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRKKELHVKATQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Naphthalen-1-yl(phenyl)methyl]hydrazine typically involves the reaction of naphthalene derivatives with phenylhydrazine. One common method is the condensation reaction between naphthaldehyde and phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

[Naphthalen-1-yl(phenyl)methyl]hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

[Naphthalen-1-yl(phenyl)methyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of [Naphthalen-1-yl(phenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Substituent Variations

  • 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine (Compound 4) : Derived from 1-naphthaldehyde and phenylhydrazine, this analogue replaces the phenylmethyl group with a phenylidene moiety. Its IR spectrum shows distinct N-H (3312 cm⁻¹) and C=N (1594 cm⁻¹) stretches, indicating a conjugated hydrazone structure .
  • Naphthalen-1-ylhydrazine : Simplifies the structure by lacking the phenylmethyl group, resulting in higher reactivity in nucleophilic substitutions .
  • 2-(Naphthalen-1-yl)acetohydrazide : Incorporates an acetohydrazide side chain, enhancing hydrogen-bonding capacity and solubility compared to the parent compound .

Heterocyclic Derivatives

  • 4-Thiazolidinone derivatives: Synthesized by cyclizing hydrazine intermediates with mercaptoacetic acid, these compounds exhibit improved bioactivity due to the thiazolidinone ring’s electron-withdrawing effects .
  • (Naphthalen-1-yloxy)-acetic acid hydrazides : Feature an ether-linked acetic acid group, altering electronic properties and antioxidant efficacy .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) IR Key Peaks (cm⁻¹) Reference
[Naphthalen-1-yl(phenyl)methyl]hydrazine - - N-H (3190–3382), C=O (1682–1695) [3, 23]
1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine 50–51 72.35 N-H (3312), C=N (1594) [10]
(Naphthalen-1-yloxy)-acetic acid (4-methyl-benzylidene)-hydrazide 182–185 80.5 N-H (3382), C=O (1695), C-O (1255) [3]
2-(Naphthalen-1-yl)acetohydrazide Not reported 90 N-H (3464), C=O (1682) [8]

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro, carbonyl) increase melting points due to enhanced intermolecular interactions .
  • Microwave-assisted syntheses achieve higher yields (72–90%) compared to conventional methods .

Antioxidant Activity

  • This compound derivatives : Exhibit moderate DPPH radical scavenging (50–60% at 100 μM), attributed to the hydrazone group’s redox activity .
  • 4-Thiazolidinone derivatives: Show superior activity (74–82% scavenging) due to synergistic effects between the thiazolidinone ring and naphthalene system .
  • (Naphthalen-1-yloxy)-acetic acid hydrazides : Demonstrate variable activity (40–75%) depending on substituent electronegativity; nitro groups enhance radical stabilization .

Neuroprotective Activity

  • 2-(Naphthalen-1-yl)-N-[2-substituted thiazolidinone]acetamides: Compound 4c (3-nitro-substituted) reduces 6-OHDA-induced Parkinsonian symptoms in rats by 82%, outperforming analogues with methyl or methoxy groups .

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